molecular formula C18H21NO3 B12706383 2-((4-Methoxyphenoxy)phenylmethyl)morpholine CAS No. 93851-91-3

2-((4-Methoxyphenoxy)phenylmethyl)morpholine

Cat. No.: B12706383
CAS No.: 93851-91-3
M. Wt: 299.4 g/mol
InChI Key: ZAEGNRPJQWDLIM-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenoxy)phenylmethyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a phenylmethyl group, which is further substituted with a 4-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenoxy)phenylmethyl)morpholine typically involves the reaction of 4-methoxyphenol with benzyl chloride to form 4-methoxybenzyl chloride. This intermediate is then reacted with morpholine in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as toluene or ethanol, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenoxy)phenylmethyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the phenylmethyl group can produce 2-((4-methoxyphenoxy)phenylethyl)morpholine .

Scientific Research Applications

2-((4-Methoxyphenoxy)phenylmethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenoxy)phenylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Ethoxyphenoxy)phenylmethyl)morpholine
  • 2-((4-Methylphenoxy)phenylmethyl)morpholine
  • 2-((4-Chlorophenoxy)phenylmethyl)morpholine

Uniqueness

2-((4-Methoxyphenoxy)phenylmethyl)morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets compared to its analogs .

Properties

CAS No.

93851-91-3

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

2-[(4-methoxyphenoxy)-phenylmethyl]morpholine

InChI

InChI=1S/C18H21NO3/c1-20-15-7-9-16(10-8-15)22-18(14-5-3-2-4-6-14)17-13-19-11-12-21-17/h2-10,17-19H,11-13H2,1H3

InChI Key

ZAEGNRPJQWDLIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(C2CNCCO2)C3=CC=CC=C3

Origin of Product

United States

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